Cas no 98833-92-2 (1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]-)
![1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]- structure](https://pt.kuujia.com/scimg/cas/98833-92-2x500.png)
98833-92-2 structure
Nome do Produto:1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]-
1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]-
- Stacofylline
- n,n-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]piperazine-1-carboxamide
- 98833-92-2
- SCHEMBL8091923
- N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide
- Stacofylline [INN]
- CHEMBL2107536
- DTXSID90869325
- C7K8PK4Q0E
- Q27275297
- UNII-C7K8PK4Q0E
- N,N-Diethyl-4-(3-(1,2,3,6-tetrahydro-1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl)-1-piperazinecarboxamide
- 1-Piperazinecarboxamide, N,N-diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,4-dioxo-1H-purin-8-yl)propyl)-
-
- Inchi: InChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3
- Chave InChI: PKXWXHGLEXOSQK-UHFFFAOYSA-N
- SMILES: CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Propriedades Computadas
- Massa Exacta: 419.26400
- Massa monoisotópica: 455.241
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 6
- Complexidade: 648
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 85.2Ų
- XLogP3: 0.3
Propriedades Experimentais
- Ponto de ebulição: 630ºC at 760mmHg
- Ponto de Flash: 334.8ºC
- PSA: 88.61000
- LogP: -0.14150
1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]- Literatura Relacionada
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
5. Book reviews
98833-92-2 (1-Piperazinecarboxamide,N,N-diethyl-4-[3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl]-) Produtos relacionados
- 2248358-31-6(Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate)
- 2138555-23-2(4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole)
- 2228462-77-7(methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate)
- 1301714-24-8(4,6-Dichloro-1,7-naphthyridine)
- 1261988-86-6(5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol)
- 2228696-91-9(2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 1806393-93-0(3-Dimethylamino-2-(trifluoromethoxy)benzoyl chloride)
- 2034223-69-1(2-(2-fluorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide)
- 352535-92-3((2S)-1-cyclopentylpropan-2-ol)
- 2171347-21-8((3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid)
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
